Ethyl 2-(5-bromobenzofuran-2-YL)acetate
Overview
Description
Ethyl 2-(5-bromobenzofuran-2-YL)acetate is a chemical compound with the CAS Number: 200204-85-9 . It has a molecular weight of 283.12 .
Synthesis Analysis
The synthesis of benzofuran derivatives, which includes this compound, has been a subject of interest in many studies . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular formula of this compound is C12H11BrO3 . The average mass is 283.118 Da and the monoisotopic mass is 281.989136 Da .
Physical and Chemical Properties Analysis
Scientific Research Applications
Facile Synthesis and Catalytic Applications
Ethyl 2-(5-bromobenzofuran-2-yl)acetate has been explored for its role in the facile synthesis of silver(I)-carbene complexes. These complexes have been identified as useful carbene transfer agents in the preparation of various metal-carbene complexes, demonstrating the compound's utility in organometallic chemistry and potential applications in catalysis (Harrison M. J. Wang & I. J. Lin, 1998).
Novel Compound Synthesis
Research has also highlighted its utility in the synthesis of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. This synthesis, achieved through a three-component reaction, showcases the chemical's versatility in creating structurally diverse molecules with potential for further pharmacological investigation (M. Nassiri & Forough Jalili Milani, 2020).
Reactions and Transformations
The chemical also participates in reactions that lead to the formation of carbene, which can be captured efficiently by various molecules. Such reactions are crucial in understanding the compound's reactivity and potential applications in creating more complex molecules (K. Ang, R. Prager, & Cm Williams, 1995).
Anticancer Agent Synthesis
Furthermore, derivatives of this compound have been investigated for their anticancer properties. The synthesis of new benzothiazole acylhydrazones from related compounds has shown promise as potential anticancer agents, indicating the chemical's relevance in medicinal chemistry (Derya Osmaniye et al., 2018).
Future Directions
The future directions for Ethyl 2-(5-bromobenzofuran-2-YL)acetate and similar compounds are promising. Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds .
Properties
IUPAC Name |
ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)7-10-6-8-5-9(13)3-4-11(8)16-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRZNVWYIMRQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697877 | |
Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408506-61-6 | |
Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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